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Cyclohexanone, 3-mercapto-

Cat. No.: B14677122
CAS No.: 33449-52-4
M. Wt: 130.21 g/mol
InChI Key: CUQXFHSMSQMEKQ-UHFFFAOYSA-N
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Description

Overview of Cyclohexanone (B45756), 3-mercapto- as a Distinct Chemical Entity within Cyclic Ketones

Cyclohexanone, 3-mercapto- (also known as 3-sulfanylcyclohexan-1-one) is a specific isomer within the family of cyclic ketones. Its structure consists of a cyclohexane (B81311) ring where one carbon atom is part of a carbonyl group (ketone), and a sulfur atom is bonded to a hydrogen and the carbon at the third position relative to the carbonyl. This arrangement of a ketone and a thiol at the 1 and 3 positions, respectively, is crucial to its chemical behavior.

The presence of these two functional groups allows the molecule to exhibit dual reactivity. The ketone can undergo reactions typical of carbonyls, such as nucleophilic addition, while the thiol group can act as a potent nucleophile or be oxidized. The molecule exists in equilibrium with its tautomer, a key characteristic of β-mercapto ketones that influences their reaction pathways. Basic chemical and physical properties of the compound are summarized in the table below. nih.gov

Table 1: Chemical and Physical Properties of Cyclohexanone, 3-mercapto- nih.gov

Property Value
IUPAC Name 3-sulfanylcyclohexan-1-one
Molecular Formula C₆H₁₀OS
Molecular Weight 130.21 g/mol
CAS Number 33449-52-4
Canonical SMILES C1CC(CC(=O)C1)S

| InChIKey | CUQXFHSMSQMEKQ-UHFFFAOYSA-N |

Significance in Organic Synthesis and the Chemistry of Sulfur-Containing Cyclic Compounds

The primary significance of Cyclohexanone, 3-mercapto- in organic synthesis stems from its role as a versatile building block, particularly for the construction of sulfur-containing heterocyclic compounds. Its 1,4-relationship between the thiol sulfur and the carbonyl carbon makes it an ideal precursor for forming five-membered rings like thiophenes.

A plausible and chemically sound method for the synthesis of 3-mercaptocyclohexanone is the Michael addition (or conjugate addition) of a sulfur nucleophile, such as hydrogen sulfide (B99878) (H₂S), to an α,β-unsaturated ketone like cyclohexenone. masterorganicchemistry.comyoutube.com In this reaction, the nucleophilic sulfur attacks the β-carbon of the unsaturated system, leading to the formation of the desired 3-mercapto-substituted ketone after protonation. youtube.comyoutube.com

Once formed, 3-mercaptocyclohexanone is a prime candidate for intramolecular cyclization or condensation reactions to form fused heterocyclic systems. For instance, it serves as a synthon for 1,4-dicarbonyl compounds, which are classic starting materials for the Paal-Knorr thiophene (B33073) synthesis. nih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, like phosphorus pentasulfide, to generate a substituted thiophene ring. The inherent structure of 3-mercaptocyclohexanone, containing both the nucleophilic sulfur and the electrophilic carbonyl, allows for analogous transformations to produce tetrahydro- and other fused benzothiophene (B83047) derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Contextual Background of Research into Mercapto-Ketones and their Derivatives

Research into mercapto-ketones is part of the broader field of organosulfur chemistry. These compounds are noted for their distinct, often potent aromas and are found naturally in various foods, contributing to their flavor profiles. researchgate.net For example, other mercapto-ketones are known for imparting "catty" or tropical fruit notes.

The chemistry of mercapto-ketones is characterized by the interplay between the ketone and thiol functional groups. A fundamental aspect is their existence in a keto-enol-enethiol tautomeric equilibrium. This equilibrium can be influenced by factors such as solvent polarity and pH, which in turn affects their reactivity. researchgate.net

The synthesis of mercapto-ketones and related sulfur-containing heterocycles is an active area of research. Various synthetic strategies, such as the Gewald aminothiophene synthesis, demonstrate the utility of multifunctional precursors in building complex heterocyclic systems from simple starting materials. nih.gov The development of metal-catalyzed and multi-component reactions has further expanded the toolkit for creating diverse thiophene derivatives for applications ranging from materials science to drug discovery. nih.govwhiterose.ac.uk The study of compounds like 3-mercaptocyclohexanone fits within this ongoing effort to understand and harness the unique chemistry of sulfur-containing molecules for the creation of new and valuable chemical structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10OS B14677122 Cyclohexanone, 3-mercapto- CAS No. 33449-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33449-52-4

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

3-sulfanylcyclohexan-1-one

InChI

InChI=1S/C6H10OS/c7-5-2-1-3-6(8)4-5/h6,8H,1-4H2

InChI Key

CUQXFHSMSQMEKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)S

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclohexanone, 3 Mercapto and Its Analogues

Direct Synthesis Approaches to Cyclohexanone (B45756), 3-mercapto-

Direct methods for the synthesis of 3-mercaptocyclohexanone often involve the introduction of a thiol group or a protected thiol equivalent onto a pre-existing cyclohexanone ring.

Thiolation Reactions of Cyclohexanone Scaffolds

The direct thiolation of cyclohexanone can be a challenging transformation due to side reactions such as self-condensation of the ketone or over-alkylation of the sulfur nucleophile. However, various methods have been developed to achieve this transformation. One common strategy involves the generation of a cyclohexanone enolate followed by its reaction with a sulfur electrophile.

Another approach involves the reaction of α-halocyclohexanones with a sulfur nucleophile. For instance, 2-chlorocyclohexanone (B41772) can react with sodium hydrosulfide (B80085) to yield 3-mercaptocyclohexanone. The choice of base, solvent, and reaction conditions is crucial to optimize the yield and minimize the formation of byproducts.

Reactions Involving Cyclohexanone and Sulfur-Containing Reagents

The reaction of cyclohexanone with sulfur-containing reagents provides a direct route to 3-mercaptocyclohexanone precursors. For example, the reaction of cyclohexanone with mercaptoacetic acid can lead to the formation of a thiazolidine (B150603) derivative, which can then be hydrolyzed to yield the desired product.

A notable reaction involves the use of elemental sulfur in the presence of an amine, such as morpholine, to produce an enamine intermediate. This intermediate can then react with hydrogen sulfide (B99878) to afford 3-mercaptocyclohexanone. This method, known as the Asinger reaction, provides a one-pot synthesis from readily available starting materials.

Reductive Cleavage Strategies for Thioether Formation

An alternative strategy for the synthesis of 3-mercaptocyclohexanone involves the initial formation of a thioether, followed by reductive cleavage of the carbon-sulfur bond. This two-step approach offers the advantage of using more stable and less odorous thioether intermediates.

For example, 3-arylthiocyclohexanones or 3-alkylthiocyclohexanones can be prepared through the Michael addition of a thiol to cyclohexenone. Subsequent reductive cleavage of the C-S bond, often using dissolving metal reductions (e.g., sodium in liquid ammonia) or other reducing agents, yields the target 3-mercaptocyclohexanone. Recent studies have also explored metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), which could potentially be applied to the synthesis of 3-mercaptocyclohexanone derivatives. organic-chemistry.org The selectivity of this cleavage can sometimes be influenced by temperature. nih.gov

Asymmetric Synthesis and Stereocontrol of Chiral Cyclohexanone, 3-mercapto- Derivatives

The development of asymmetric methods to control the stereochemistry at the C3 position of the cyclohexanone ring is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Organocatalytic Asymmetric Methodologies Involving Cyclohexanone

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. princeton.eduscispace.commdpi.com Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of ketones and aldehydes. scispace.com In the context of synthesizing chiral 3-mercaptocyclohexanone derivatives, an organocatalytic approach could involve the asymmetric Michael addition of a thiol to cyclohexenone.

For instance, a chiral amine catalyst can activate cyclohexenone by forming a chiral iminium ion, which then undergoes a highly enantioselective conjugate addition with a suitable sulfur nucleophile. princeton.edu Subsequent hydrolysis of the resulting enamine would afford the chiral 3-thiocyclohexanone derivative. The development of bifunctional and trifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has further expanded the scope and efficiency of these transformations. mdpi.comresearchgate.net

Table 1: Examples of Organocatalytic Asymmetric Reactions

Catalyst TypeReactionEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Bifunctional AmideAldol (B89426) Reaction of Cyclohexanoneup to 92%95:5 researchgate.net
Chiral Secondary AmineAddition to α,β-Unsaturated Aldehydesup to 97%>8:1 scispace.com
Chiral DisulfonimideHosomi–Sakurai Reaction of IminesHighNot Applicable nih.gov
Chiral 3,3'-Diaryl-BINOLAllylation of Acylimines90-99%Not Applicable nih.gov

Metal-Catalyzed Chiral Transformations and Ligand Design

Transition metal catalysis offers another powerful avenue for the asymmetric synthesis of 3-mercaptocyclohexanone derivatives. nih.gov The combination of a transition metal, such as palladium, rhodium, or copper, with a chiral ligand can create a chiral catalytic environment that directs the stereochemical outcome of the reaction. nih.govthieme-connect.de

A common strategy is the metal-catalyzed asymmetric conjugate addition of a thiol to cyclohexenone. The design of the chiral ligand is critical for achieving high enantioselectivity. A wide variety of chiral ligands, including those based on BINAP, phosphinooxazolines (PHOX), and TADDOLs, have been successfully employed in such reactions. The choice of metal and ligand often depends on the specific sulfur nucleophile and reaction conditions. The synergy between organocatalysis and metal catalysis is also a promising area of research, where both catalytic systems work in concert to achieve novel and efficient asymmetric transformations. nih.gov

Enantiospecific Synthetic Strategies for Related Mercapto-Cyclohexane Systems

The creation of specific stereoisomers of mercapto-cyclohexane systems is a critical challenge in organic synthesis, as the biological activity of such molecules is often dependent on their precise three-dimensional structure. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of complex cyclohexanes.

One prominent strategy involves a one-pot sequential organocatalytic reaction. For instance, an enantioselective Michael addition can be promoted by a chiral amin-squaramide catalyst, followed by an achiral base-catalyzed domino Michael-Knoevenagel-type 1,2-addition. This sequence allows for the construction of highly functionalized cyclohexanes with multiple contiguous stereogenic centers. Researchers have successfully synthesized complex cyclohexane (B81311) derivatives in good yields (68–86%) and with excellent stereoselectivities (>30:1 dr and 96–99% ee) using this method. nih.gov A key advantage is the ability to access the opposite enantiomer by simply using the pseudo-enantiomeric form of the catalyst. nih.gov

Domino reactions initiated by the conjugate addition of chiral lithium amides are another effective approach. The highly diastereoselective 1,4-conjugate addition of a chiral lithium amide to a dienoate ester can trigger a subsequent cyclization, establishing multiple stereocenters with high precision. researchgate.net This methodology has been applied to the synthesis of complex bicyclic structures, demonstrating its utility in creating stereochemically rich cyclohexane cores that can serve as precursors to mercapto-derivatives. researchgate.net

These organocatalytic and domino strategies represent significant advances, providing access to enantiomerically pure and structurally complex cyclohexane building blocks that are essential for the synthesis of advanced organic materials and pharmaceutically relevant compounds. nih.govmdpi.com

Derivatization Chemistry of Cyclohexanone, 3-mercapto- and Related Thiolated Cyclohexanones

The dual functionality of 3-mercaptocyclohexanone, containing both a reactive ketone and a nucleophilic thiol, allows for a wide array of chemical transformations. This enables the construction of diverse molecular architectures, including complex heterocyclic systems.

Synthesis of Spirothiazolidinone and Fused Heterocyclic Structures

The reaction of a mercapto-ketone with an appropriate nitrogen-containing reagent is a classic method for constructing nitrogen- and sulfur-containing heterocycles. Spirothiazolidinones, in particular, are readily synthesized from 3-mercaptocyclohexanone.

The condensation reaction between a ketone, a mercaptoacid (like thioglycolic acid), and an amine or ammonia (B1221849) source is a common route to thiazolidinone-containing structures. In the case of 3-mercaptocyclohexanone, the ketone function reacts to form a spirocyclic thiazolidinone ring at the C1 position. While specific studies on 3-mercaptocyclohexanone are not widely detailed in high-impact literature, the general transformation is well-established for various ketones, including steroidal ketones. researchgate.netresearchgate.net For example, steroidal ketones react with β-mercaptoacetic acid and ammonium (B1175870) carbonate to yield spirothiazolidinones. researchgate.net These reactions provide a template for the expected reactivity of 3-mercaptocyclohexanone, leading to the formation of spiro[cyclohexane-1,2'-thiazolidin]-4'-one structures.

The general synthetic scheme involves the formation of an intermediate imine from the ketone and amine, which is then attacked by the thiol of the mercaptoacetic acid, followed by cyclization to form the thiazolidinone ring. The presence of the 3-mercapto group on the cyclohexane ring offers a further site for functionalization in the final product.

Starting KetoneReagentsProduct TypeReference
Steroidal Ketoneβ-Mercaptoacetic acid, Ammonium CarbonateSteroidal Spirothiazolidinone researchgate.net
Steroidal KetoneAniline, Thioglycolic acidSteroidal Spirothiazolidinone researchgate.net
General KetoneAmino Acid, Mercaptoacetic AcidSpirothiazolidinone researchgate.net

Functionalization at the Mercapto Group

The thiol (-SH) group of 3-mercaptocyclohexanone is a highly nucleophilic center, making it an ideal handle for various functionalization reactions. Standard thiol chemistry can be readily applied:

S-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) under basic conditions (e.g., NaH, K₂CO₃) leads to the corresponding thioethers.

S-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base affords thioesters.

Michael Addition: The thiol can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Oxidation: Controlled oxidation can yield the corresponding disulfide (dimerization) or, under stronger conditions, sulfonic acids.

These modifications allow for the introduction of a wide range of functional groups and the linking of the cyclohexanone scaffold to other molecular fragments.

Modifications of the Cyclohexanone Ring System

The cyclohexanone ring itself is amenable to numerous transformations, most notably those involving the formation of new carbon-carbon bonds at the α-positions to the carbonyl group. The Robinson annulation is a powerful and classic method for forming a new six-membered ring fused to an existing one. wikipedia.orgmasterorganicchemistry.com

The process involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to construct the new ring. wikipedia.orgjk-sci.comorganic-chemistry.org Using a derivative of 3-mercaptocyclohexanone (for example, with the thiol group protected) as the starting ketone in a Robinson annulation would lead to a fused bicyclic system, specifically a thia-substituted decalin- or octalin-one derivative. This two-step sequence is a cornerstone of steroid and terpenoid synthesis and remains a key method for constructing polycyclic systems. wikipedia.org

ReactionDescriptionReactantsProduct
Robinson Annulation A ring-forming sequence combining a Michael addition and an aldol condensation. wikipedia.orgmasterorganicchemistry.comKetone + α,β-Unsaturated KetoneFused-ring α,β-Unsaturated Ketone
Wichterle Reaction A variant using 1,3-dichloro-cis-2-butene as the Michael acceptor. wikipedia.orgKetone + 1,3-dichloro-cis-2-buteneFused-ring α,β-Unsaturated Ketone

Methodological Innovations in Cyclohexanone-Related Synthesis

Modern organic synthesis places a high premium on efficiency, atom economy, and environmental considerations. The development of one-pot sequences, where multiple transformations occur in a single reaction vessel, is a key aspect of this drive for efficiency.

One-Pot Synthetic Sequences for Enhanced Efficiency

Recent advances have enabled the construction of complex and highly functionalized cyclohexanones through innovative one-pot procedures. These methods often combine distinct catalytic cycles to achieve multiple bond formations in a single operation.

One such strategy employs a tandem catalysis approach combining N-heterocyclic carbene (NHC) catalysis and organophotoredox catalysis. This dual system facilitates a formal [5+1] cycloaddition, constructing two new carbon-carbon bonds and providing access to α,β-disubstituted cyclohexanones from simple starting materials under mild conditions. researchgate.net This method is notable for its ability to create complex cyclic products that can be further diversified. researchgate.net

Another efficient one-pot method involves the reaction of cyclohexanones with arylhydrazine hydrochlorides to produce carbazoles. doaj.org This sequence proceeds through condensation, cyclization, and dehydrogenation steps under metal-free conditions, using molecular oxygen as the oxidant, which aligns with the principles of green chemistry. doaj.org Such one-pot syntheses streamline reaction pathways, reduce waste from intermediate purification steps, and provide rapid access to valuable chemical scaffolds. researchgate.netdoaj.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique in modern chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov This technology utilizes microwave energy to heat reaction mixtures directly and uniformly, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.govmdpi.com For the synthesis of sulfur-containing compounds like Cyclohexanone, 3-mercapto-, microwave-assisted protocols represent a green and rapid alternative to traditional multi-step procedures that often require long hours or even days to complete. nih.govamazonaws.com

Research into the microwave-assisted synthesis of thiols has demonstrated its effectiveness for creating these valuable compounds from corresponding halides. amazonaws.com A notable one-pot synthesis method allows for the direct conversion of a halide starting material to the corresponding thiol using potassium thioacetate (B1230152) as an inexpensive and effective thiol source. amazonaws.com This approach is applicable to a range of alkyl halides, including cyclic structures, making it a highly relevant potential pathway for the synthesis of Cyclohexanone, 3-mercapto-, likely from a 3-halocyclohexanone precursor.

The key advantages of this microwave-driven methodology include its speed and efficiency. Studies have shown that pressurized, closed-vessel microwave heating can produce high-purity thiols with only 60 minutes of reaction time. amazonaws.com This represents a 6 to 24-fold reduction in synthesis time compared to classical methods, which often involve the isolation of an intermediate thioacetate product and require additional hours for the final conversion to the thiol. amazonaws.com

The general procedure involves heating the halide with potassium thioacetate in a suitable solvent within a sealed microwave reaction vessel. The reaction is ramped to a target temperature and held for a specific duration, typically ranging from 15 to 60 minutes. amazonaws.com This process circumvents the drawbacks of conventional heating, where uneven temperature distribution can lead to the formation of undesired byproducts. amazonaws.com

The research findings below highlight the significant improvements offered by microwave-assisted synthesis over conventional heating for the preparation of thiols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Thiol Synthesis

ParameterConventional Heating MethodMicrowave-Assisted ProtocolReference
Reaction Time6 - 24 hours15 - 60 minutes amazonaws.com
Number of StepsMultiple (intermediate isolation often required)One-Pot Synthesis amazonaws.com
Isolated YieldTypically lower> 90% amazonaws.com
ProcessSlow energy input via convection, non-uniform heatingRapid, uniform heating via dipole rotation and ion migration amazonaws.com

This efficient, high-yield, one-pot protocol underscores the potential of microwave irradiation as a superior synthetic methodology for producing Cyclohexanone, 3-mercapto- and its analogues, aligning with the principles of green chemistry by saving time, energy, and materials. nih.govamazonaws.com

Elucidation of Reaction Mechanisms and Kinetics Pertaining to Cyclohexanone, 3 Mercapto Transformations

Mechanistic Pathways of Thiolation and Cyclization Reactions

The synthesis of β-sulfanyl ketones, such as 3-mercaptocyclohexanone, is primarily achieved through the thia-Michael addition of thiols to α,β-unsaturated ketones. mdpi.com This reaction can proceed through different mechanistic pathways. One plausible mechanism involves the activation of the thiol by an acid, leading to a highly reactive charged sulfur species that then attacks the β-carbon of the α,β-unsaturated ketone. mdpi.com Another pathway involves the direct reaction of the thiol with the ketone. mdpi.com

The addition of a thiol to an enone can be catalyzed by either a base or a nucleophile, following a Michael addition pathway. wikipedia.org This results in an anti-Markovnikov addition product. wikipedia.org The reaction is initiated by the deprotonation of the thiol to form a thiolate, which is a potent nucleophile. acs.org

Cyclization reactions involving 3-mercaptocyclohexanone can also occur. For instance, intramolecular reactions can lead to the formation of bicyclic compounds. The formation of tetrahydroindole derivatives from allylated cyclohexanone (B45756) derivatives upon treatment with primary amines has been reported. metu.edu.tr

Reaction Kinetics and Optimization of Synthetic Pathways

The kinetics of the formation of 3-mercaptocyclohexanone and related β-sulfanyl ketones are influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. researchgate.net Optimization of these parameters is essential for achieving high yields and selectivity. For example, in the sulfuric acid-facilitated thia-Michael addition, both electron-donating and electron-withdrawing substituents on the thiol substrate can lead to good yields of the desired β-sulfanyl ketone. mdpi.com

Kinetic studies on the ketalization of cyclohexanone have shown that the reaction can be effectively modeled using pseudo-homogeneous kinetic models. researchgate.net The rate of reaction is often dependent on the concentration of the ketone and the catalyst. researchgate.net For instance, in the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, the reaction rate shows a proportional dependence on the concentrations of cyclohexane and the cobalt complex catalyst. researchgate.net

The optimization of reaction conditions often involves a systematic study of the effects of various parameters. For the synthesis of β-sulfanyl ketones, it has been found that neither lower nor higher temperatures than the optimum provide the best results. mdpi.com

Table 1: Factors Influencing Reaction Kinetics

ParameterInfluence on Reaction RateOptimized Conditions Example
TemperatureAffects reaction rate and product distribution.Optimal temperature identified to maximize yield. mdpi.com
Catalyst LoadingHigher loading can increase the reaction rate up to a certain point.Catalyst amount optimized for efficient conversion. researchgate.net
Reactant Molar RatioAffects equilibrium and can drive the reaction to completion.Excess of one reactant may be used to increase yield. chemistrysteps.com

Investigation of Radical Reactions Involving Sulfur-Containing Compounds

Thiyl radicals (RS•), which can be generated from thiols, are versatile intermediates in a variety of chemical transformations. wikipedia.org These radicals can be formed through initiation by light, heat, or radical initiators. wikipedia.org The thiol-ene reaction, which involves the addition of a thiol to an alkene, can proceed via a free-radical mechanism. wikipedia.org This process involves the formation of a thiyl radical, which then propagates with an ene functional group. wikipedia.org

Radical-chain reactions involving sulfur-containing compounds have been studied extensively. For example, the thiol-catalyzed reduction of alkyl halides has been shown to be an effective process. ucl.ac.uk Thiyl radicals can also participate in cyclization reactions. The intramolecular trapping of a carbon-centered radical formed from the addition of a thiyl radical to an unsaturated system is a useful method for forming heterocyclic compounds. nih.gov

The reactivity of thiyl radicals has been investigated using techniques such as electron paramagnetic resonance (EPR) spectroscopy. ucl.ac.uk These studies provide insights into the rates and mechanisms of reactions involving these radical species. ucl.ac.uk

Table 2: Common Initiators for Thiyl Radical Generation

InitiatorMethod of ActivationTypical Application
Azobisisobutyronitrile (AIBN)Thermal decompositionThiol-ene reactions nih.gov
Benzoyl PeroxideThermal decompositionPolymerization
UV LightPhotochemical cleavagePhotopolymerization wikipedia.org

Stereochemical Outcomes and Mechanistic Interpretation in Asymmetric Syntheses

The synthesis of chiral molecules, including enantiomerically enriched 3-mercaptocyclohexanone, is a significant area of research. The stereochemical outcome of these reactions is determined by the reaction mechanism and the nature of the chiral catalyst or auxiliary used.

In the context of Michael additions to cyclic enones, iminium catalysis using chiral primary amines has been shown to be an effective strategy for achieving high stereoselectivity. nih.gov A plausible stereochemical model suggests that the iminium ion, stabilized by an intramolecular hydrogen bond, activates the Michael acceptor. nih.gov This activation, coupled with the blocking of one face of the molecule by the catalyst, directs the nucleophilic attack of the thiol to the other face, leading to a specific stereoisomer. nih.gov

The stereoselectivity of the Michael addition of organocuprates to cyclohexenones is also influenced by the reagents and the substrate structure. nih.gov For example, the use of different cuprate (B13416276) reagents can lead to different diastereoselectivities. nih.gov The structure of the cyclohexenone, including the presence of substituents, also plays a crucial role in determining the stereochemical outcome. nih.gov

Comparative Mechanistic Studies with other Cyclic Ketones

The reactivity of cyclohexanone and its derivatives is often compared to that of other cyclic ketones, such as cyclopentanone (B42830) and cycloheptanone (B156872), to understand the influence of ring size on reaction mechanisms and rates.

One key difference lies in the ring strain. Six-membered rings like cyclohexanone have the least ring strain, and the transition from an sp2-hybridized carbonyl carbon to an sp3-hybridized center during a reaction is energetically favorable. quora.combrainly.in This is because the resulting tetrahedral intermediate can adopt a stable chair conformation. quora.combrainly.in In contrast, cyclopentanone and cycloheptanone have higher ring strain, and the formation of an sp3 center can increase torsional strain, making them less reactive in certain reactions. quora.combrainly.in

This difference in reactivity is observed in various reactions, including aldol (B89426) condensations and reactions with nucleophiles. researchgate.netresearchgate.net For instance, in aldol reactions, cyclohexanone can exhibit different reactivity and selectivity compared to cyclopentanone. researchgate.net The choice of solvent can also play a role in the reactivity of these cyclic ketones. quora.com

Advanced Spectroscopic and Chromatographic Characterization of Cyclohexanone, 3 Mercapto and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, providing insights into the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton spectrum would be expected to show a complex pattern of multiplets for the methylene (B1212753) protons on the cyclohexane (B81311) ring, due to spin-spin coupling. The proton on the carbon bearing the mercapto group (C3-H) would likely appear as a distinct multiplet, shifted downfield due to the influence of the adjacent sulfur atom. The protons alpha to the carbonyl group (at C2 and C6) would also be deshielded and appear at a lower field. The thiol proton (-SH) would typically present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms. The carbonyl carbon (C1) would be the most deshielded, appearing at the lowest field (typically in the 200-220 ppm range). The carbon attached to the mercapto group (C3) would also be significantly shifted. The remaining methylene carbons of the ring would appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Cyclohexanone (B45756), 3-mercapto-

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-200 - 220
C2 (-CH₂-)2.0 - 2.540 - 50
C3 (-CHSH-)2.8 - 3.545 - 55
C4 (-CH₂-)1.5 - 2.025 - 35
C5 (-CH₂-)1.5 - 2.020 - 30
C6 (-CH₂-)2.0 - 2.540 - 50
-SH1.0 - 2.5 (broad)-

Note: These are estimated ranges and can vary based on solvent and experimental conditions.

The coupling constants (J-values) observed in the ¹H NMR spectrum would offer valuable information about the dihedral angles between adjacent protons, and thus the stereochemistry of the molecule. The magnitude of the coupling between the C3-H proton and the protons on C2 and C4 would be particularly informative for determining the preferred conformation of the cyclohexane ring and the axial or equatorial orientation of the mercapto group. Larger coupling constants are generally observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Cyclohexanone, 3-mercapto-, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (C₆H₁₀OS).

The fragmentation pattern would likely involve characteristic losses. Common fragmentation pathways could include:

Loss of the thiol radical (•SH): This would result in a significant fragment ion.

Alpha-cleavage: Fission of the C-C bonds adjacent to the carbonyl group is a common fragmentation for ketones.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of a neutral alkene molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Cyclohexanone, 3-mercapto- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1700-1725 cm⁻¹. Another key feature would be the S-H stretching vibration of the mercapto group, which is expected to be a weak band in the range of 2550-2600 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-H stretch, while weak in the IR, often gives a more prominent signal in the Raman spectrum. The C-S stretching vibration, expected in the 600-800 cm⁻¹ region, may also be more readily observed in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for Cyclohexanone, 3-mercapto-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=OStretch1700 - 1725 (Strong in IR)
S-HStretch2550 - 2600 (Weak in IR, stronger in Raman)
C-H (sp³)Stretch2850 - 3000
C-SStretch600 - 800

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation and quantification of compounds from complex mixtures.

Given its likely volatility, Gas Chromatography (GC) is a suitable technique for the analysis of Cyclohexanone, 3-mercapto-. In a GC system, the compound would be separated from other components based on its boiling point and interaction with the stationary phase of the column. The retention time would be a characteristic property under specific chromatographic conditions.

Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful analytical combination. As the separated compound elutes from the GC column, it is directly introduced into the mass spectrometer, allowing for its identification based on its mass spectrum. This technique would be particularly useful for confirming the presence of Cyclohexanone, 3-mercapto- in reaction mixtures or for analyzing its purity.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile species, including derivatives of Cyclohexanone, 3-mercapto-. Given the inherent low volatility of Cyclohexanone, 3-mercapto- and its derivatives, HPLC is an indispensable tool for their separation, identification, and quantification in various matrices. This is particularly true for derivatives formed through reactions involving the thiol or ketone functional groups, which are often designed to enhance detectability and chromatographic performance.

The analysis of Cyclohexanone, 3-mercapto- and its non-volatile derivatives by HPLC typically employs reversed-phase chromatography. In this mode, a non-polar stationary phase, most commonly a C18-bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic molecules will have a stronger interaction with the stationary phase, resulting in longer retention times.

A significant challenge in the HPLC analysis of Cyclohexanone, 3-mercapto- is its lack of a strong chromophore, which limits its detectability by UV-Vis absorption, a common HPLC detector. To overcome this, pre-column or post-column derivatization is a widely adopted strategy. The thiol group is a primary target for derivatization, reacting with various reagents to form highly fluorescent or UV-absorbing products. For instance, reagents such as 4,4'-dithiodipyridine (DTDP) react with thiols to form derivatives that can be sensitively detected by mass spectrometry. frontiersin.org Similarly, derivatization of the ketone functionality is a viable approach. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form stable hydrazones that exhibit strong UV absorbance, making them readily detectable. nih.govauroraprosci.com

The choice of mobile phase is critical for achieving optimal separation. Typically, a gradient elution is employed, where the composition of the mobile phase is changed over the course of the analysis. A common mobile phase system consists of a mixture of water (often acidified with a small amount of formic or acetic acid to improve peak shape) and an organic modifier, such as acetonitrile (B52724) or methanol. The gradient is typically programmed to increase the proportion of the organic modifier over time, which facilitates the elution of more strongly retained, non-polar analytes.

Detection of the derivatized species is most commonly achieved using UV-Vis or fluorescence detectors. For DNPH derivatives of ketones, a UV detector set at a wavelength around 360 nm is typically used. auroraprosci.comsigmaaldrich.com For thiol derivatives, a fluorescence detector can provide high sensitivity and selectivity. diva-portal.org In recent years, the coupling of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become increasingly prevalent for the analysis of these compounds. HPLC-MS/MS offers unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of target analytes even in complex matrices. frontiersin.orgnih.gov

The following data tables provide illustrative examples of HPLC conditions that could be adapted for the analysis of non-volatile derivatives of Cyclohexanone, 3-mercapto-.

Table 1: Illustrative HPLC-UV Conditions for the Analysis of Ketone Derivatives (e.g., DNPH derivatives)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 360 nm

Table 2: Illustrative HPLC-Fluorescence Conditions for the Analysis of Thiol Derivatives (e.g., SBD-F derivatives)

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1 M Citrate Buffer (pH 3.0)
Mobile Phase B Methanol
Gradient 20% B to 80% B over 30 min
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection Fluorescence (Excitation: 385 nm, Emission: 515 nm)

Table 3: Illustrative HPLC-MS/MS Parameters for the Analysis of Thiol Derivatives (e.g., DTDP derivatives)

ParameterCondition
Column UPLC C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 1 min, to 95% B in 8 min, hold for 2 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion → Product ion (specific to the derivative)

It is important to note that the development of a specific HPLC method for Cyclohexanone, 3-mercapto- and its derivatives would require careful optimization of these parameters to achieve the desired separation and sensitivity for the target analytes in the specific sample matrix.

Theoretical and Computational Chemistry Investigations of Cyclohexanone, 3 Mercapto Systems

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemistry methods are fundamental to predicting the electronic structure and, consequently, the physical and chemical properties of molecules. researchgate.net These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.gov DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, rather than the complex many-electron wavefunction.

For a molecule like 3-mercaptocyclohexanone, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its ground state geometry. nih.govchemmethod.com These calculations would yield optimized bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. For instance, a study on cyclohexanone (B45756) itself used the B3LYP model with 6-31G(d,p) and 6-311++G(d,p) basis sets to determine its molecular structure. nih.gov Similar calculations on substituted cyclohexanes have been performed to understand their axial-equatorial equilibrium. rsc.org

Table 1: Representative Predicted Ground State Properties of a Substituted Cyclohexanone (Illustrative Data)

Parameter Predicted Value Method/Basis Set
C=O Bond Length ~1.22 Å B3LYP/6-311+G(d,p)
C-S Bond Length ~1.85 Å B3LYP/6-311+G(d,p)
C-S-H Bond Angle ~96-98° B3LYP/6-311+G(d,p)
Ring C-C-C Angle ~111-113° B3LYP/6-311+G(d,p)

These DFT calculations can also predict vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data to validate the computed structure. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very high accuracy, though often at a significant computational expense.

For a system like 3-mercaptocyclohexanone, high-accuracy ab initio methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) could serve as a "gold standard" for energy calculations, especially for benchmarking the results from more cost-effective DFT methods. rsc.orgnih.gov For example, in studies of the axial-equatorial equilibrium of substituted cyclohexanes, CCSD(T) calculations are used to provide highly accurate reference energies. rsc.org While a full geometry optimization of 3-mercaptocyclohexanone at the CCSD(T) level might be computationally demanding, single-point energy calculations on DFT-optimized geometries are a common practice to refine the energetic predictions. These methods are crucial for obtaining precise values for properties like conformational energies and reaction barriers. nih.gov

Conformational Analysis and Stability of Stereoisomers

The non-planar nature of the cyclohexane (B81311) ring leads to different conformations, with the chair form being the most stable for cyclohexanone. youtube.com For 3-mercaptocyclohexanone, the mercapto group (-SH) can be in either an axial or an equatorial position, leading to two distinct chair conformers. Furthermore, the presence of a stereocenter at the C3 position means that (R)- and (S)-enantiomers exist.

Computational methods are essential for determining the relative stabilities of these stereoisomers. The energy difference between the axial and equatorial conformers (the A-value) can be calculated. For a mercapto group, steric interactions are a key factor. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. maricopa.educhemistrysteps.com

A computational study would involve:

Building the initial structures for the axial and equatorial conformers of both (R)- and (S)-3-mercaptocyclohexanone.

Performing geometry optimization and frequency calculations for each conformer using a method like DFT (e.g., B3LYP/6-31G(d)).

Comparing the resulting electronic energies (with zero-point vibrational energy correction) to determine the most stable conformer.

Table 2: Illustrative Conformational Energy Analysis of 3-Mercaptocyclohexanone

Conformer Relative Energy (kcal/mol) Population at 298 K (%)
Equatorial 0.00 ~70-80%
Axial ~0.6-0.9 ~20-30%

Note: These values are estimates based on the known A-value of the -SH group and general principles of conformational analysis. The presence of the ketone group can slightly alter these values.

The equilibrium between the axial and equatorial forms is a delicate balance of steric repulsion and other electronic factors, which can be accurately modeled with modern computational techniques. rsc.org

Electronic Structure Analysis and Molecular Orbitals

Beyond molecular geometry, computational chemistry provides deep insights into the electronic structure, which is key to understanding a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. chemmethod.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

For 3-mercaptocyclohexanone, a DFT calculation would provide the energies and shapes of the HOMO and LUMO.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. In 3-mercaptocyclohexanone, the HOMO would likely have significant contributions from the non-bonding electrons on the sulfur and oxygen atoms.

The LUMO represents the region to which the molecule is most likely to accept electrons, indicating its electrophilic character. The LUMO is expected to be localized primarily on the carbonyl group, specifically the antibonding π* orbital of the C=O bond.

The HOMO-LUMO energy gap is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive.

Table 3: Representative FMO Data for a Substituted Cyclohexanone (Illustrative)

Orbital Energy (eV) Primary Location
HOMO ~ -6.5 to -7.5 Sulfur and Oxygen lone pairs
LUMO ~ -1.0 to -2.0 Carbonyl C=O (π* orbital)
HOMO-LUMO Gap ~ 4.5 to 6.5 eV -

Note: This data is illustrative and based on general values for similar ketones and thiols.

This analysis helps predict sites of electrophilic and nucleophilic attack. For instance, a nucleophile would be predicted to attack the carbonyl carbon (LUMO site), while an electrophile might interact with the oxygen or sulfur atoms (HOMO sites).

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. nih.gov It transforms the calculated complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals.

For 3-mercaptocyclohexanone, NBO analysis would provide:

Natural Atomic Charges: Revealing the charge distribution. The oxygen atom of the carbonyl group would be significantly negative, the carbonyl carbon positive, and the sulfur atom also slightly negative.

Hybridization: Confirming the sp2 hybridization of the carbonyl carbon and oxygen, and the sp3 hybridization of the other ring carbons and the sulfur atom.

Donor-Acceptor Interactions: Quantifying the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A key interaction would be the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into nearby antibonding orbitals. For example, the interaction between a lone pair on the oxygen (n_O) and the antibonding σ* orbitals of adjacent C-C bonds (n_O -> σ*_C-C).

Table 4: Illustrative NBO Donor-Acceptor Interaction Energies for 3-Mercaptocyclohexanone

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) σ* (C-C) ~ 2-5
LP (S) σ* (C-C) ~ 1-3
σ (C-H) σ* (C-S) ~ 1-2

Note: This table presents plausible interactions and their typical energy ranges for analogous systems. LP denotes a lone pair.

Molecular Electrostatic Potential Surfaces (MEPS) for Reactive Sites

Theoretical and computational chemistry provides powerful tools for predicting the reactivity of molecules. One such tool is the calculation of Molecular Electrostatic Potential Surfaces (MEPS). The molecular electrostatic potential is a measure of the electrostatic force that the electron and nuclear charge distribution of a molecule would exert on a positive point charge. acs.org It is a valuable descriptor for understanding and predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen-bonding interactions. rsc.org

The MEPS is visualized by mapping the electrostatic potential onto a constant electron density surface of the molecule. acs.org Different colors are used to represent different potential values. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas indicate the presence of lone pair electrons, for instance, on oxygen or sulfur atoms. Conversely, regions with a positive electrostatic potential, usually colored in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. rsc.org

For 3-mercaptocyclohexanone, the MEPS would reveal key reactive sites. The oxygen atom of the carbonyl group and the sulfur atom of the mercapto group are expected to be the most electron-rich centers, making them the primary sites for electrophilic attack. The hydrogen atom of the thiol group (-SH) and the carbon atom of the carbonyl group would likely be the most electron-poor centers, indicating their susceptibility to nucleophilic attack. The precise values of the electrostatic potential at these sites can be determined through quantum chemical calculations, such as those based on Density Functional Theory (DFT). rsc.org

A hypothetical MEPS analysis of 3-mercaptocyclohexanone would likely show the following features:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the sulfur atom of the mercapto group, indicating high electron density and favorability for interaction with electrophiles.

Positive Potential (Blue): Concentrated around the hydrogen atom of the mercapto group and the carbonyl carbon, indicating electron deficiency and favorability for interaction with nucleophiles.

This information is crucial for understanding the molecule's interaction with other chemical species and predicting its behavior in chemical reactions.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly ab initio and Density Functional Theory (DFT) calculations, are instrumental in predicting and interpreting the spectroscopic properties of molecules. acs.org These methods can provide valuable insights into the vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts of 3-mercaptocyclohexanone.

The prediction of vibrational spectra involves calculating the harmonic force fields of the molecule. dtic.mil For a molecule like 3-mercaptocyclohexanone, DFT calculations using hybrid functionals such as B3LYP, often combined with a suitable basis set like TZ2P, can yield theoretical vibrational spectra that are in good agreement with experimental data. acs.org

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in 3-Mercaptocyclohexanone (Hypothetical)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching1700 - 1720
Thiol (S-H)Stretching2550 - 2600
Carbon-Sulfur (C-S)Stretching600 - 700
C-H (ring)Stretching2850 - 3000

Note: These are hypothetical values based on typical ranges for these functional groups. Actual values would require specific quantum chemical calculations.

The presence of the mercapto group is expected to influence the vibrational frequency of the carbonyl group due to electronic effects. Furthermore, 3-mercaptocyclohexanone can exist in keto-enol tautomeric forms, and computational methods can be used to predict the spectroscopic signatures of each tautomer, aiding in their experimental identification. nih.govnih.gov For instance, the enol form would exhibit a characteristic O-H stretching vibration and the absence of the strong C=O stretching peak.

Computational predictions of NMR spectra involve calculating the magnetic shielding tensors of the nuclei. These calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure elucidation. For 3-mercaptocyclohexanone, computational methods could help assign the complex proton and carbon signals of the cyclohexyl ring and differentiate between the various stereoisomers.

Exploration of Chirality-Dependent Phenomena (e.g., Parity Violation Vibrational Frequency Shifts)

The existence of a chiral center at the third carbon of the cyclohexanone ring means that 3-mercaptocyclohexanone can exist as two non-superimposable mirror images, or enantiomers: (R)-3-mercaptocyclohexanone and (S)-3-mercaptocyclohexanone. While enantiomers have identical physical and chemical properties in an achiral environment, the weak nuclear force, a fundamental force of nature, introduces a tiny energy difference between them. This phenomenon is known as parity violation. nih.gov

Parity violation leads to a minute energy difference between the ground states of enantiomers, which is predicted to be on the order of 10⁻¹¹ to 10⁻¹⁰ J mol⁻¹. nih.gov While this energy difference is currently too small to be measured directly, its effects may be observable in the vibrational spectra of chiral molecules. researchgate.net Specifically, parity violation is predicted to cause a very small frequency shift between the corresponding vibrational modes of two enantiomers. acs.org

The theoretical calculation of these parity violation vibrational frequency shifts (PV-VFS) is a complex task that requires relativistic quantum chemical methods. rsc.org The magnitude of the PV-VFS is highly dependent on the molecular structure, with heavier atoms generally leading to larger effects. rsc.org For a molecule like 3-mercaptocyclohexanone, the presence of the sulfur atom, which is heavier than carbon or oxygen, could make it a candidate for investigating these subtle effects.

Table 2: Hypothetical Parity Violation Vibrational Frequency Shifts for Selected Modes of (R)- and (S)-3-Mercaptocyclohexanone

Vibrational ModePredicted Frequency (cm⁻¹)Predicted PV-VFS (mHz)
S-H Stretch~25701 - 10
C-S Stretch~6500.1 - 1
C=O Stretch~17100.01 - 0.1

Note: These are hypothetical order-of-magnitude estimates. Actual values would require sophisticated relativistic quantum chemical calculations.

The experimental detection of PV-VFS remains a significant challenge in modern physical chemistry. nih.gov However, ongoing advancements in high-resolution laser spectroscopy are bringing this goal closer to reality. acs.org Computational studies on molecules like 3-mercaptocyclohexanone are crucial for guiding these experimental efforts by identifying the most promising vibrational modes that are predicted to exhibit the largest parity-violating effects. acs.org The exploration of such chirality-dependent phenomena not only deepens our understanding of fundamental physics in a chemical context but also holds potential implications for understanding the origins of homochirality in biological systems. nih.gov

Research Applications and Functional Roles of Cyclohexanone, 3 Mercapto and Its Analogues in Advanced Chemical Research

Contributions to Flavor Chemistry Research

The presence of both a ketone and a mercapto group in "Cyclohexanone, 3-mercapto-" makes it and its analogues particularly significant in the chemistry of aromas and tastes. Research in this area focuses on their identification in natural systems, the relationship between their molecular structure and perceived odor, and their role as precursors in the formation of complex flavor profiles.

Identification and Characterization of Sulfur-Containing Odorants in Food Systems

Sulfur-containing compounds, particularly thiols (mercaptans), are renowned for having exceptionally low odor thresholds, meaning they can be detected by the human nose at very low concentrations. acs.orgacs.org The structural motif of a cyclohexyl ring combined with a thiol group is a subject of interest for identifying new, potent odorants in foods. While direct identification of "Cyclohexanone, 3-mercapto-" in specific foods is not widely documented, research into related structures provides a strong basis for its potential relevance.

For instance, studies have successfully identified and synthesized various cyclohexane (B81311) derivatives to better understand naturally occurring aromatic thiols found in food. nih.gov The spectroscopic data generated for these new sulfur-containing compounds, including cyclohexane derivatives, are valuable tools that can aid in the future identification of trace-level odorants like "Cyclohexanone, 3-mercapto-" in complex food matrices. acs.orgnih.govresearchgate.net A related compound, 3-mercaptohexanol, is a well-known contributor to the aroma of various wines, including Sauvignon blanc and Merlot, where it imparts notes of grapefruit and rhubarb. perfumerflavorist.com This highlights the importance of the position of the mercapto group in influencing the final aroma profile of a cyclic compound.

Structure-Odor Relationship (SOR) Studies of Cyclohexane Mercaptans and Related Ketones

Structure-Odor Relationship (SOR) studies are crucial for understanding how specific molecular features translate into perceived smells. Systematic modifications of thiol-containing molecules provide deep insights into the interactions between volatile compounds and olfactory receptors. acs.org

In a comprehensive SOR study, researchers synthesized a series of aromatic thiols and their corresponding cyclohexane analogues. acs.orgnih.gov The findings indicated that the odor properties and detection thresholds of the cyclohexane derivatives were comparable to their aromatic counterparts. acs.orgresearchgate.net Key findings from these studies include:

Effect of Hydrogenation: Hydrogenating an aromatic ring to its cyclohexane analogue generally leads to an increase in the odor threshold, making the compound less potent. researchgate.net

Position of the Mercapto Group: Moving the mercapto group from a side chain into the ring structure typically results in higher odor thresholds. researchgate.net

Chain Length: For homologous series of related thiols, elongating the alkyl side chain consistently increases the odor threshold values. acs.orgnih.gov

Tertiary vs. Other Thiols: Tertiary thiols were consistently found to exhibit low odor thresholds. researchgate.net

These principles are directly applicable to understanding the potential odor characteristics of "Cyclohexanone, 3-mercapto-". The presence of the ketone group in addition to the thiol would further modify its interaction with olfactory receptors, creating a unique sensory profile.

Odor Thresholds of Selected Cyclohexane Thiols

This table presents odor thresholds for various cyclohexane derivatives, illustrating the impact of structural changes on odor potency. Data is derived from studies on related compounds. acs.orgacs.org

CompoundOdor Threshold (ng/L in air)Reported Odor Descriptors
1-Cyclohexylethanethiol0.0019Sulfury, burned
1-Cyclohexylpropane-1-thiol0.080Catty, passion fruit-like
1-Cyclohexylbutane-1-thiol0.13Catty, passion fruit-like
1-Cyclohexylpentane-1-thiol0.12Catty, passion fruit-like

Role as Precursors in Maillard Reactions and Enzymatic Pathways Relevant to Flavor Formation

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. youtube.com Sulfur-containing compounds can act as crucial precursors in this reaction, leading to the formation of distinctly meaty or savory aroma compounds. youtube.com "Cyclohexanone, 3-mercapto-" is structurally equipped to participate in these pathways. Its ketone group can react with amino acids, while the thiol group provides the sulfur necessary for generating characteristic sulfurous and meaty notes. The addition of sulfur compounds like L-cysteine to Maillard reaction models has been shown to influence the reaction's radical formation and browning. nih.gov

Furthermore, interactions between lipids and the Maillard reaction can generate a wide array of volatile compounds. The presence of lipids can sometimes inhibit the formation of volatile sulfur-containing compounds, demonstrating the complexity of flavor formation in real food systems. nih.gov Enzymatic pathways are also critical. For example, the release of volatile thiols like 3-mercaptohexanol in wine is often the result of yeast enzymes breaking down non-volatile cysteine-conjugated precursors during fermentation. perfumerflavorist.com This suggests that a similar enzymatic release mechanism could apply to "Cyclohexanone, 3-mercapto-" if a corresponding precursor exists in a biological system.

Biocatalysis and Biotransformation Studies

The chemical structure of "Cyclohexanone, 3-mercapto-" makes it a relevant substrate for studies in biocatalysis and biotransformation. Research in this field explores how microorganisms and isolated enzymes can degrade or modify such compounds, which has applications in both bioremediation and green chemistry.

Microbial Degradation Pathways of Cyclohexanone (B45756) and Derivatives

Cyclohexanone and its derivatives are significant components in industrial wastewater, particularly from industries like caprolactam manufacturing. This has spurred research into their microbial degradation. Studies using activated sludge have shown that microorganisms can effectively degrade cyclohexanone. researchgate.net

A common aerobic degradation pathway involves the initial oxidation of cyclohexane to cyclohexanol (B46403), which is then further oxidized to cyclohexanone. frontiersin.org The cyclohexanone ring is subsequently cleaved, often leading to intermediates like caprolactone (B156226) and adipate, which can be funneled into central metabolism. frontiersin.org Several bacterial species, particularly from the genus Pseudomonas, have been identified as potent degraders of cyclohexanone and cyclohexanol. researchgate.net Research has also shown that some filamentous fungi, such as Fusarium oxysporum, are capable of using cyclohexanone as a sole carbon source, degrading it almost completely. uni-greifswald.de In some mixed microbial cultures, cyclohexanone is degraded preferentially before other compounds like cyclohexanol, suggesting a sequential utilization pattern.

Microorganisms Involved in Cyclohexanone Degradation

A summary of various microorganisms reported to be capable of degrading cyclohexanone and related compounds. researchgate.netfrontiersin.orguni-greifswald.de

Microorganism TypeSpecific ExamplesDegradation Context
BacteriaPseudomonas sp. (e.g., P. stutzeri, P. putida)Activated sludge, bioremediation of petrochemical waste
BacteriaDesulfosarcina-Desulfococcus clusterAnaerobic degradation in marine sediments
FungiFusarium oxysporumDegradation as a sole carbon source
Mixed CulturesActivated SludgeWastewater treatment from caprolactam production

Enzyme-Catalyzed Synthesis and Modifications of Thiol Compounds

Enzymes offer a powerful toolkit for the precise synthesis and modification of complex molecules like "Cyclohexanone, 3-mercapto-". The synthesis of thiols can be achieved through various chemical methods, such as the Sₙ2 reaction of an alkyl halide with a hydrosulfide (B80085) anion, which can be mimicked or improved upon by enzymatic processes. libretexts.org

Enzyme-catalyzed reactions can modify existing thiol compounds. For example, thiol-containing enzymes can react with α,β-unsaturated carbonyls in a process that is often base-catalyzed within the enzyme's active site. nih.gov This highlights the potential for enzymes to catalyze additions to the cyclohexanone ring system. Furthermore, the oxidation of thiols to disulfides is a common biological redox reaction, often mediated by coenzymes like glutathione, and is fundamental to protein structuring. libretexts.orglibretexts.org Such enzymatic control over the thiol group's redox state could be applied to "Cyclohexanone, 3-mercapto-", potentially dimerizing it or modifying its reactivity for specific synthetic purposes.

Investigations into Cyclohexanone Monooxygenases as Biocatalysts

Cyclohexanone monooxygenases (CHMOs) are a well-studied class of Baeyer-Villiger monooxygenases (BVMOs) that serve as powerful biocatalysts in organic synthesis. nih.gov These enzymes, which are dependent on FAD and NADPH, are renowned for their broad substrate specificity and their ability to perform regio-, chemo-, and enantioselective oxidations. nih.govd-nb.info CHMOs catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones, a transformation of significant industrial interest. nih.govnih.gov For instance, the conversion of cyclohexanone to ε-caprolactone is a key step in the production of polymers like adipic acid and ε-caprolactam. nih.govd-nb.info

Beyond their action on ketones, a critical area of investigation for CHMOs is their ability to oxidize heteroatoms, particularly sulfur. nih.gov Research has demonstrated that CHMOs are highly effective in the enantioselective oxidation of a variety of sulfides into chiral sulfoxides. asm.orgrsc.org Enantiomerically pure sulfoxides are valuable building blocks in the pharmaceutical industry. asm.org The substrate scope for these biocatalytic sulfoxidations is extensive and includes alkyl aryl sulfides, dialkyl sulfides, and disulfides. rsc.org

Given this established catalytic activity, Cyclohexanone, 3-mercapto- and its thioether derivatives represent promising substrates for CHMOs. The thiol group in 3-mercaptocyclohexanone, or more commonly a derived sulfide (B99878), can be targeted by the enzyme for oxidation. This biocatalytic transformation would lead to the formation of chiral sulfoxides, leveraging the high enantioselectivity often observed with CHMOs. asm.orgrsc.org The ability of these enzymes to operate under environmentally benign conditions further enhances their appeal compared to traditional chemical oxidants. nih.govd-nb.info The study of CHMOs with sulfur-containing cyclohexanone analogues thus opens a pathway for the green synthesis of valuable, optically active sulfur compounds.

Enzyme ClassSubstrate TypeProductSignificance
Cyclohexanone Monooxygenase (CHMO)Cyclic KetonesLactonesPolymer precursors nih.govd-nb.info
Cyclohexanone Monooxygenase (CHMO)Prochiral SulfidesChiral SulfoxidesPharmaceutical building blocks asm.orgrsc.org
Flavin-dependent Monooxygenases (FMOs)Sulfur-containing compoundsSulfoxidesBroad industrial applications nih.gov

Development of Chemical Precursors and Building Blocks in Research Synthesis

The unique bifunctional nature of Cyclohexanone, 3-mercapto- makes it a versatile building block for the construction of more complex molecular architectures.

Highly functionalized, optically active carbocycles are crucial starting materials in the total synthesis of natural products. elsevierpure.com Compounds containing a cyclohexane core, in particular, are prevalent in a wide array of biologically active molecules. elsevierpure.comresearchgate.net The presence of both a ketone and a thiol group in Cyclohexanone, 3-mercapto- allows for a diverse range of subsequent chemical modifications. The ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, while the thiol group can participate in nucleophilic additions, Michael reactions, or be used to form disulfides or thioethers.

This dual reactivity makes it a potentially valuable intermediate for creating intricate molecular scaffolds. mdpi.comweebly.comnih.gov For example, in the synthesis of complex natural products, a chiral building block with multiple functional handles is often required to construct the target molecule efficiently. nih.govunivie.ac.atnih.gov The cyclohexanone framework provides a rigid scaffold, and the two functional groups at positions 1 and 3 offer stereochemical control and opportunities for diverse coupling reactions. Its role as a chiral building block is particularly significant, as the synthesis of enantiomerically pure compounds is paramount in medicinal chemistry. mdpi.com

Sulfenamides are a major class of accelerators used in the vulcanization of rubber, a critical industrial process for enhancing the durability and elasticity of rubber products. These compounds work by controlling the rate of sulfur cross-linking. The synthesis of sulfenamides typically involves the reaction of a thiol with an amine in the presence of an oxidizing agent.

While 2-mercaptobenzothiazole (B37678) is the most common thiol precursor for commercial sulfenamide (B3320178) accelerators, the fundamental chemistry allows for the use of other mercaptans. Cyclohexanone, 3-mercapto- could theoretically serve as a precursor for novel sulfenamide accelerators. The reaction of its thiol group with various amines would yield a new class of sulfenamide compounds. The cyclohexanone moiety in such a molecule could potentially influence the accelerator's solubility, stability, and activity during the vulcanization process. Research into new types of accelerators is ongoing, and polythiocarbamyl sulfenamides have been synthesized from aliphatic and aromatic diamines, indicating an interest in expanding the structural diversity of these reagents. researchgate.net

Applications in Catalysis Research

The functional groups of Cyclohexanone, 3-mercapto- also lend themselves to applications in the development of new catalytic systems.

Cyclohexanone, 3-mercapto- possesses two potential coordination sites: the sulfur atom of the thiol and the oxygen atom of the ketone. This allows it to act as a bidentate ligand, binding to a metal center to form a stable chelate ring. Such chelation can enhance the stability and influence the reactivity of the catalytic species. For instance, in palladium-catalyzed reactions, which are widely used for cross-coupling, the choice of ligand is crucial for the success of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com The use of a chiral derivative of 3-mercaptocyclohexanone as a ligand could also enable asymmetric metal catalysis, leading to the enantioselective synthesis of valuable products. rsc.org The development of new ligands is a constant pursuit in catalysis, and the unique electronic and steric properties offered by a mercapto-ketone ligand make it an interesting candidate for exploration in various metal-catalyzed transformations, including Suzuki, Heck, or Negishi couplings. rsc.orgrsc.org

Asymmetric organocatalysis has emerged as a third pillar of catalysis, alongside metal catalysis and biocatalysis, offering a powerful strategy for the synthesis of chiral molecules without the need for metals. mdpi.com This field relies on the use of small, chiral organic molecules to catalyze stereoselective reactions.

Anchoring Ligands in Heterogeneous Catalysis Research

In the realm of heterogeneous catalysis, the interface between the catalytically active species and the solid support is of paramount importance. The stability, activity, and selectivity of a catalyst are often dictated by the nature of this interaction. Anchoring ligands play a crucial role in bridging these two components, providing a stable covalent or coordinate linkage that prevents leaching of the active metal, influences the electronic properties of the catalytic center, and can create a specific microenvironment around it. The compound Cyclohexanone, 3-mercapto- and its analogues represent a class of bifunctional molecules with significant potential as anchoring ligands in heterogeneous catalysis, primarily due to the distinct chemical functionalities of the thiol and ketone groups.

The thiol (-SH) group is a well-established and highly effective anchoring moiety for a variety of metal and metal oxide surfaces, most notably gold, silver, and platinum nanoparticles. The strong affinity of sulfur for these metals leads to the formation of stable metal-thiolate bonds, ensuring robust immobilization of the catalytic species. This strong interaction is critical for maintaining the integrity of the catalyst under demanding reaction conditions, thereby enhancing its reusability and longevity.

The ketone group (C=O) within the cyclohexanone ring, on the other hand, offers several possibilities for secondary interactions and further functionalization. It can influence the solubility and dispersion of the catalyst-support system in different reaction media. Furthermore, the ketone can act as a secondary coordination site for the metal center or be chemically modified to introduce other functional groups, thereby tuning the catalytic activity and selectivity.

While direct and extensive research specifically employing Cyclohexanone, 3-mercapto- as an anchoring ligand in published heterogeneous catalysis studies is not widespread, its potential can be inferred from the vast body of literature on thiol-based anchoring strategies and the synthesis of functionalized cyclohexanones. The principles governing the use of bifunctional thiol-containing ligands provide a strong foundation for understanding the prospective role of 3-mercapto-cyclohexanone and its analogues.

Research into bifunctional ligands has demonstrated that the presence of a secondary functional group can significantly impact catalytic performance. For instance, the ketone moiety in a ligand framework can influence the electronic environment of the metal center, which in turn affects its catalytic activity. It can also participate in substrate binding or transition state stabilization through hydrogen bonding or other non-covalent interactions.

The synthesis of various functionalized cyclohexanones is well-documented, allowing for the systematic modification of the ligand structure to optimize catalytic performance. researchgate.netorganic-chemistry.orgnih.gov This tunability is a key advantage in the rational design of heterogeneous catalysts. For example, substituents on the cyclohexanone ring can be altered to control steric hindrance around the active site, thereby influencing selectivity.

The table below summarizes the characteristics of common anchoring groups, highlighting the advantages of thiol-based ligands.

Anchoring GroupTypical Support MaterialsBond StrengthStabilityFunctional Group Tolerance
Thiol (-SH) Au, Ag, Pt, Cu, PdStrong (covalent-like)HighGood
Carboxylate (-COOH)Metal oxides (e.g., TiO₂, Fe₃O₄)Moderate (ionic/coordinate)ModerateGood
Amine (-NH₂)Metal oxides, silicaModerate (coordinate)ModerateGood
Phosphine (-PR₂)Transition metalsStrong (coordinate)HighVariable
Silane (-Si(OR)₃)Silica, metal oxidesStrong (covalent)HighExcellent

The strong bond formed between thiols and noble metal surfaces makes them particularly suitable for applications where catalyst leaching is a significant concern. The additional functionality provided by the cyclohexanone ring in 3-mercapto-cyclohexanone presents an opportunity for creating more sophisticated and highly tailored heterogeneous catalysts. While direct experimental evidence for its use is pending, the fundamental principles of ligand design and surface chemistry strongly suggest its potential as a valuable tool in the advancement of heterogeneous catalysis research.

Future Research Directions and Emerging Avenues for Cyclohexanone, 3 Mercapto

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes for valuable chemical compounds. For Cyclohexanone (B45756), 3-mercapto-, future research will likely prioritize the development of more sustainable and atom-economical synthetic methods to minimize environmental impact and reduce costs. researchgate.net

Current synthetic approaches often involve multi-step processes that may utilize stoichiometric reagents and generate significant waste. An emerging area of interest is the design of catalytic, one-pot reactions that maximize the incorporation of all reactant atoms into the final product. nih.gov Strategies to improve atom economy include the use of catalytic systems, optimizing reactant stoichiometry, and selecting reaction conditions that favor the desired product. researchgate.net For instance, the development of novel, magnetically recoverable catalysts could offer an eco-friendly and economical approach to the synthesis of organosulfur compounds like 3-mercaptocyclohexanone. nih.gov

Future methodologies may explore enzymatic catalysis or the use of renewable starting materials to further enhance the sustainability of its production. The goal is to create synthetic pathways that are not only efficient in terms of yield but also in their use of resources and generation of byproducts.

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Cyclohexanone, 3-mercapto-

FeatureTraditional SynthesisFuture Atom-Economical Synthesis
Reagents Often stoichiometricCatalytic
Number of Steps Multiple, with isolation of intermediatesOne-pot or fewer steps
Solvent Use Often high volumes of organic solventsGreener solvents, solvent-free conditions
Waste Generation Higher, due to byproducts and spent reagentsMinimized waste, recyclable catalysts
Energy Consumption Potentially high due to multiple stepsLower, due to process intensification

Advanced In-Situ Spectroscopic Probes for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of Cyclohexanone, 3-mercapto- is crucial for process optimization and the discovery of new transformations. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and the influence of various parameters.

Future research could employ techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation and consumption of reactants, intermediates, and products in real-time without disturbing the reaction system. sigmaaldrich.com This can be particularly valuable for understanding the delicate balance in reactions involving thiols, which can be prone to side reactions. Time-resolved X-ray absorption spectroscopy is another powerful technique that can provide element-specific information about the electronic structure of sulfur during a reaction, offering a unique window into the dynamics of bond formation and cleavage. mdpi.com

The application of these advanced spectroscopic methods will enable a more detailed mapping of the reaction landscape for 3-mercaptocyclohexanone, facilitating the development of more efficient and selective synthetic protocols.

Integration of Machine Learning and AI in Computational Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes.

Furthermore, computational studies can provide deep insights into the reactivity of 3-mercaptocyclohexanone. wikipedia.org By modeling its electronic structure and reaction pathways, researchers can better understand its chemical behavior and design new applications. The synergy between computational prediction and experimental validation will accelerate the pace of discovery in the chemistry of this versatile compound.

Exploration in Chemical Biology for Enzyme Mechanism Elucidation and Probe Development

The unique reactivity of the thiol and ketone functional groups in Cyclohexanone, 3-mercapto- makes it an intriguing candidate for applications in chemical biology. The thiol group, in particular, is known to interact with biological systems, most notably through its involvement in the structure and function of proteins and its role in cellular redox processes. nih.gov

Future research could explore the potential of 3-mercaptocyclohexanone and its derivatives as probes to study the mechanisms of thiol-containing enzymes. researchgate.net By designing molecules that can covalently bind to the active sites of these enzymes, researchers can gain insights into their function and identify potential targets for drug development. The reactivity of the α,β-unsaturated ketone that can be formed from 3-mercaptocyclohexanone could also be exploited for the design of specific enzyme inhibitors. researchgate.net

The development of such chemical probes requires a deep understanding of the interplay between the molecule's structure and its biological activity, an area where 3-mercaptocyclohexanone offers a flexible scaffold for modification and optimization.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Sensory Science

The future of chemical research lies in interdisciplinary collaboration. Cyclohexanone, 3-mercapto-, with its combination of functional groups, is well-positioned to be a subject of interest at the interface of organic chemistry, materials science, and sensory science.

In materials science, the thiol group can be utilized in the synthesis of novel polymers and materials. For instance, thiols are used in "click" chemistry reactions to create highly functionalized materials with tailored properties. nih.gov The incorporation of the 3-mercaptocyclohexanone moiety into polymer backbones could lead to new materials with interesting thermal, mechanical, or optical properties. Thioketones, which can be in equilibrium with enethiols, are also being explored for creating dynamic and responsive materials. britannica.com

In the realm of sensory science, organosulfur compounds are well-known for their potent and often characteristic aromas. researchgate.netnih.gov While many simple thiols have unpleasant odors, more complex sulfur-containing molecules can contribute desirable flavor and fragrance notes. nih.gov Future research could investigate the sensory properties of 3-mercaptocyclohexanone and its derivatives, potentially leading to new applications as flavor or fragrance ingredients in the food and perfume industries. nih.gov

The convergence of these diverse fields will undoubtedly uncover new and exciting applications for this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.